Nad5 protein
Description
Properties
CAS No. |
146704-98-5 |
|---|---|
Molecular Formula |
C6D8N2 |
Synonyms |
Nad5 protein |
Origin of Product |
United States |
Genetic Basis and Transcriptional Regulation of Nad5 Protein
Genomic Organization of the nad5 Gene within Mitochondrial DNA
The nad5 gene is a conserved component of mitochondrial DNA (mtDNA) across a wide range of organisms, from single-celled algae to complex animals and plants. oup.com However, its genomic organization can exhibit remarkable diversity.
In many species, the nad5 gene is a single, continuous coding sequence. For instance, in the unicellular red alga Cyanidioschyzon merolae, the nad1 (B1577329), nad2, nad3, nad4, and nad5 genes are clustered together and transcribed in the same direction. oup.com This compact organization with minimal intergenic regions and no introns is reminiscent of animal mitochondrial genomes. oup.com Similarly, in the chambered nautilus (Nautilus sp.), the nad5 gene is present as a single unit within the 16,258 bp mitochondrial genome. osti.gov
In contrast, the nad5 gene in higher plants displays a fragmented structure, a hallmark of their mitochondrial genomes. nih.gov In species like cauliflower, chicory, potato, fennel, and common bean, the nad5 gene is split into five exons that are organized into three independent groups. nih.gov This discontinuous arrangement necessitates a complex series of post-transcriptional processing events, including trans-splicing, to assemble a mature and functional mRNA molecule. nih.govresearchgate.net The first two exons are separated by a highly conserved group II intron, while the fourth and fifth exons are separated by another group II intron of variable length. nih.gov The third exon exists as a solitary unit. nih.gov This fragmented gene structure has also been observed in the mitochondrial genomes of placozoans, where two positionally conserved exons for nad5 have been identified in some species, while others possess an intronless version. amazonaws.com
The presence and type of introns within the nad5 gene also vary. While many animal and some algal mitochondrial genomes lack introns in nad5, they are prevalent in other lineages. oup.comamazonaws.com For example, in the fungus Corynespora cassiicola, group I introns are found differentially inserted within the nad5 gene, contributing to variations in mitogenome size among different isolates. nih.gov In yeasts, nad5 is one of the genes that can contain group II introns, although less frequently than genes like cox1 and cob. biorxiv.org The evolution of these introns is a dynamic process, with evidence suggesting that trans-splicing introns in angiosperm nad5 genes were once conventional cis-splicing introns in their fern ancestors. pnas.org
Transcriptional Regulation of nad5 Gene Expression
The expression of the nad5 gene is a tightly controlled process involving both basal and inducible mechanisms, as well as a complex interplay between the mitochondrial and nuclear genomes.
Basal and Inducible Expression Profiles of nad5 Transcripts
The transcription of mitochondrial genes, including nad5, is fundamental for maintaining cellular energy homeostasis. Basal expression levels of nad5 transcripts are essential for the constitutive assembly and function of Complex I. Studies have shown that the expression of nad5 can be influenced by various factors and developmental stages. For instance, in rice, the pentatricopeptide repeat (PPR) protein OsPPR939 is crucial for the splicing of nad5 introns, and its disruption leads to reduced levels of mature nad5 transcripts. nih.govresearchgate.net
Interplay of Nuclear and Mitochondrial Genetic Elements in nad5 Transcription
The expression of mitochondrial genes like nad5 is not an autonomous process within the organelle. It is heavily dependent on factors encoded by the nuclear genome. frontiersin.org This intricate communication is essential for the coordinated expression of mitochondrial and nuclear genes that encode subunits of the same respiratory complexes.
A prime example of this interplay is the role of nuclear-encoded PPR proteins in the post-transcriptional processing of mitochondrial transcripts. In maize and rice, specific PPR proteins are required for the splicing of nad5 introns. nih.govfrontiersin.org For instance, the maize proteins PPR101 and PPR231 are both necessary for the splicing of nad5 introns 1 and 2. frontiersin.org Similarly, the rice protein MPR25 is essential for the C-to-U RNA editing of a specific site in the nad5 transcript, a modification that changes a serine codon to a leucine (B10760876) codon. nih.gov These PPR proteins are synthesized in the cytoplasm and imported into the mitochondria to perform their functions, highlighting the direct control the nucleus exerts over mitochondrial gene expression. nih.gov
Furthermore, there is evidence of a DNA-based communication system between the mitochondria and the nucleus. Studies in yeast have shown that mitochondrial DNA fragments can interact with nuclear loci, and these interactions are dependent on the metabolic state of the cell. plos.org This suggests a mechanism where the mitochondrial genome can directly influence nuclear gene expression, potentially as part of a feedback loop to regulate cellular metabolism. plos.org The creation of chimeric genes through mitochondrial recombination, sometimes involving parts of the nad5 gene, can lead to conditions like cytoplasmic male sterility (CMS) in plants, which can be overcome by nuclear-encoded restorer-of-fertility genes, further illustrating the deep integration of the two genetic systems. psu.edu
Comparative Genomics of nad5 Across Diverse Taxa
Comparative analysis of the nad5 gene across a wide array of organisms reveals fascinating insights into its evolutionary trajectory and the diverse strategies employed for its expression.
The nad5 gene is a core component of the mitochondrial genome in a vast range of taxa, from the unicellular red alga Cyanidioschyzon merolae to nematodes, insects, mollusks, and plants. oup.comosti.govplos.orgmdpi.com This widespread presence underscores its fundamental role in aerobic respiration. However, the structure and organization of the gene can vary significantly.
In many animals, the nad5 gene is a single, uninterrupted coding sequence. For example, in the cephalopod Nautilus, nad5 is one of the 13 protein-coding genes in its typical animal mitochondrial genome. osti.gov Similarly, in the dipteran Cephalopina titillator, nad5 is encoded on the minority strand of the mitogenome. mdpi.com
In stark contrast, the nad5 gene in higher plants is fragmented into multiple exons that require both cis- and trans-splicing to generate a mature mRNA. nih.govresearchgate.net This complex arrangement is a conserved feature among many dicot and monocot species. nih.gov The evolution of these trans-splicing introns is thought to have occurred from ancestral cis-splicing introns, as evidenced by the presence of continuous nad5 introns in ferns. pnas.org
The presence and nature of introns within the nad5 gene also show considerable diversity. While absent in many animal lineages, group I and group II introns are found in the nad5 gene of various fungi and plants. nih.govbiorxiv.org For instance, in the fungus Corynespora cassiicola, the differential insertion of group I introns in nad5 contributes to mitogenome size variation. nih.gov
The rate of evolution of the nad5 gene can also differ between taxa. In placozoans, nad5 is one of the genes that appears to be evolving at a different rate compared to other lower metazoans. amazonaws.com In nematodes, nad5 has been used in phylogenetic analyses to resolve relationships between species. plos.org Furthermore, studies in nematodes have shown taxon-specific patterns of compositional bias in the codon usage of the nad5 gene. nih.gov In the plant genus Dracaena, the nad5 gene has been identified as being under potential positive selection in certain populations, suggesting a role in adaptation to different environments. frontiersin.org
Table 1: Genomic Organization of the nad5 Gene in Select Taxa
| Taxon | Gene Structure | Introns | Splicing Mechanism | Reference(s) |
|---|---|---|---|---|
| Cyanidioschyzon merolae (Red Alga) | Contiguous | None | Not applicable | oup.com |
| Nautilus sp. (Cephalopod) | Contiguous | None | Not applicable | osti.gov |
| Higher Plants (e.g., Cauliflower) | Fragmented (5 exons) | Group II | cis- and trans-splicing | nih.govresearchgate.net |
| Corynespora cassiicola (Fungus) | Contiguous | Group I | cis-splicing | nih.gov |
| Placozoa (e.g., Trichoplax adhaerens) | Contiguous or 2 exons | Present in some | cis-splicing | amazonaws.com |
| Ferns (e.g., Asplenium nidus) | Contiguous | Group II | cis-splicing | pnas.org |
Post Transcriptional Processing of Nad5 Transcripts
Intron Splicing Mechanisms of the Multipartite nad5 Transcript
The maturation of nad5 mRNA in plants like maize, wheat, rice, and Arabidopsis requires the precise removal of multiple group II introns. nih.govfrontiersin.orgnih.gov The fragmented nature of the gene necessitates a combination of splicing reactions that occur within a single RNA molecule (cis-splicing) and between separate RNA molecules (trans-splicing) to assemble the final transcript. nih.govresearchgate.net
Cis-splicing is a fundamental step in the maturation of the nad5 transcript, responsible for excising introns that are located between two exons on the same precursor RNA molecule. In both wheat and maize, the nad5 gene consists of five exons, and its maturation involves two cis-splicing events that join exons I and II, and exons IV and V. nih.gov Similarly, in rice, the mature nad5 transcript is formed after two cis-splicing events remove intron 1 and intron 4. nih.gov In maize, these are specifically identified as introns 1 and 4. nih.gov The proper removal of these cis-introns is a prerequisite for the subsequent steps in generating a translatable mRNA.
A distinctive feature of nad5 gene expression in higher plants is the requirement for trans-splicing to join exons transcribed from separate genomic loci. nih.govresearchgate.net The nad5 genes in plants such as Oenothera, Arabidopsis, wheat, and maize are divided into five exons spread across three distinct regions of the mitochondrial genome. nih.govnih.gov The assembly of a complete nad5 mRNA requires two trans-splicing events. nih.govnih.gov
These events are necessary to integrate a very short central exon (exon III, which is only 22 nucleotides long in Oenothera and Arabidopsis) between the upstream and downstream portions of the transcript. nih.govnih.gov In maize and rice, the second and third introns of the nad5 gene are trans-splicing introns. nih.govnih.gov These complex reactions depend on the formation of functional group II intron structures through intermolecular base pairings between the different precursor transcripts. nih.gov The observation of such fragmented introns highlights the complexity and flexibility of gene expression mechanisms in plant mitochondria. nih.gov
The splicing of group II introns in plant mitochondria is not a spontaneous process; it relies on a host of nucleus-encoded protein factors. frontiersin.orgnih.gov Among the most prominent of these are the Pentatricopeptide Repeat (PPR) proteins, which constitute a large family of RNA-binding proteins. nih.govnih.gov P-type PPR proteins, in particular, are extensively involved in various aspects of organellar RNA metabolism, including the crucial task of facilitating intron splicing. frontiersin.orgnih.gov These proteins are targeted to the mitochondria where they play essential roles in the maturation of transcripts like nad5. frontiersin.orgnih.gov
Research in various plant species has identified several specific PPR proteins that are indispensable for the correct splicing of nad5 introns. The loss of function of these proteins typically leads to splicing defects, impaired assembly of respiratory Complex I, and severe developmental issues, such as arrested seed development. frontiersin.orgnih.gov
In maize (Zea mays), several PPR proteins have been characterized:
PPR101 and PPR231 : These two P-type PPR proteins are both required for the splicing of nad5 introns 1 and 2. frontiersin.orgnih.govnih.gov Loss of PPR101 function abolishes the splicing of intron 2 and reduces the splicing of intron 1. frontiersin.orgnih.gov
PPR231 : In addition to its role with introns 1 and 2, PPR231 is also required for the splicing of nad5 intron 3. frontiersin.orgnih.govnih.gov
PPR278 : This protein is involved in the cis-splicing of nad5 introns 1 and 4. researchgate.net
EMP25 : The Empty Pericarp25 protein is required for the splicing of nad5 introns 1, 2, and 3. researchgate.net
In rice (Oryza sativa):
OsPPR939 : This mitochondrion-localized P-subfamily PPR protein is essential for the splicing of nad5 introns 1, 2, and 3. nih.gov Its disruption leads to significant growth retardation and reduced pollen viability. nih.gov
In Arabidopsis (Arabidopsis thaliana):
TANG2 : This PPR protein is specifically involved in the trans-splicing of nad5 intron 3. nih.gov
The following table summarizes the identified PPR splicing factors for nad5 and their target introns.
| Species | Splicing Factor | Protein Family | Target nad5 Intron(s) |
| Maize | PPR101 | P-type PPR | Intron 1 (reduced), Intron 2 (abolished) |
| Maize | PPR231 | P-type PPR | Intron 1, Intron 2, Intron 3 |
| Maize | PPR278 | PPR | Intron 1, Intron 4 |
| Maize | EMP25 | PPR | Intron 1, Intron 2, Intron 3 |
| Rice | OsPPR939 | P-type PPR | Intron 1, Intron 2, Intron 3 |
| Arabidopsis | TANG2 | PPR | Intron 3 |
PPR proteins function as sequence-specific RNA-binding proteins that facilitate the splicing process, which is catalyzed by the ribozymic activity of the group II introns themselves. nih.gov The catalytic mechanism of group II intron splicing involves a two-step transesterification reaction. scienceopen.com The role of PPR proteins is to ensure the intron adopts and maintains the correct three-dimensional structure required for this catalytic activity. nih.gov
PPR proteins recognize their specific RNA targets through a modular mechanism, where each PPR motif binds to a single nucleotide. nih.govnih.gov By binding to specific sequences within the nad5 introns, these proteins help to stabilize the intricate folded structure of the intron RNA. This structural stabilization is critical for correctly positioning the key catalytic residues within the intron and for the recognition of the splice sites, thereby promoting the transesterification reactions that lead to intron excision and exon ligation. nih.gov The interaction between multiple protein factors, such as the observed requirement for both PPR101 and PPR231 for splicing the same introns in maize, suggests that complex spliceosomes, or "splicesomes," involving several proteins are formed to process a single intron. frontiersin.orgnih.gov
Role of Pentatricopeptide Repeat (PPR) Proteins in nad5 Splicing
RNA Editing of nad5 Transcripts
In addition to splicing, nad5 transcripts in plant mitochondria undergo RNA editing, a post-transcriptional modification that alters the nucleotide sequence. The most common form of RNA editing in this context is the conversion of cytidine (B196190) (C) to uridine (B1682114) (U). nih.govnih.gov This process is crucial as it often changes the codon identity, leading to an amino acid sequence that is more conserved evolutionarily and results in a functional protein. nih.gov
RNA editing has been observed in the coding sequences of nad5 in various plants, including Oenothera, Arabidopsis, and wheat. nih.govnih.gov For instance, in wild barley (Hordeum vulgare subsp. spontaneum), multiple C-to-U editing sites have been reported in the nad5 transcript. nih.gov Interestingly, RNA editing is not restricted to exons; C-to-U changes have also been found within intron sequences of the nad5 gene. nih.gov
In some cases, RNA editing is a prerequisite for splicing. Studies in wheat have shown that C-to-U editing within the trans-splicing introns of nad5 is required for the splicing reaction to proceed. plos.org This indicates that editing must occur before the transcript can be fully matured. Furthermore, less common editing events have also been documented. In wild barley, rare U-to-C editing and a novel U-to-G conversion were detected within the nad5 transcript, expanding the known repertoire of RNA modifications for this gene. nih.govresearchgate.net Specific PPR proteins also play a role in recognizing and mediating RNA editing at particular sites. oup.com
The table below details some of the observed RNA editing events in nad5 transcripts.
| Species | Editing Type | Location | Reference |
| Oenothera, Arabidopsis | C to U | Open reading frame, Introns | nih.gov |
| Wheat | C to U | Exons IV and V, Trans-introns | nih.govplos.org |
| Wild Barley | C to U | Multiple sites (e.g., C1490, C1859) | nih.gov |
| Wild Barley | U to C | U1650, U1652 | nih.gov |
| Wild Barley | U to G | U231 | nih.gov |
Identification and Characteristics of C-to-U RNA Editing Sites within nad5 mRNA
RNA editing in plant mitochondria predominantly involves the conversion of cytidine (C) to uridine (U) at specific sites within the mRNA transcript. This process is critical for producing a functional Nad5 protein by correcting codons to specify conserved amino acids.
In the mitochondrial transcripts of Arabidopsis thaliana, a systematic analysis identified 441 C-to-U RNA editing events within open reading frames (ORFs) pnas.org. The nad5 gene is one of the targets of this editing process. For instance, in unspliced nad5 precursor mRNAs in Arabidopsis, three editing sites have been identified within the intron separating exons a and b pnas.org.
A study on wild barley (Hordeum vulgare subsp. spontaneum) identified ten RNA editing sites in the nad5 transcript under salinity stress. Seven of these were the common C-to-U conversions at positions C1490, C1859, C1895, C1900, C1901, C1916, and C1918 nih.gov. These editing events often lead to nonsynonymous amino acid changes that restore evolutionarily conserved residues, thereby increasing the hydrophobicity of the resulting protein, a critical feature for the function of this membrane-associated protein pnas.orgnih.gov. The most frequent amino acid changes resulting from C-to-U editing in rice mitochondria are Serine to Leucine (B10760876), Proline to Leucine, and Serine to Phenylalanine nih.gov.
While C-to-U editing is the most prevalent, rarer forms of editing have also been observed in nad5 transcripts. The same study in wild barley reported a U-to-C editing event at positions U1650 and U1652, and a novel U-to-G conversion at position nad5-U231 nih.gov.
The distribution of editing sites within codons is not random. In rice mitochondria, a comprehensive analysis of 569 C-to-U editing sites revealed that 32.51% occurred at the first base and 52.90% at the second base of a codon, with only 14.59% at the third position nih.gov. This positional bias underscores the functional importance of these edits in altering the encoded amino acid sequence to produce a functional protein.
Table 1: Examples of Identified RNA Editing Sites in nad5 mRNA
| Species | Editing Type | Position | Reference |
| Hordeum vulgare subsp. spontaneum | C to U | C1490 | nih.gov |
| Hordeum vulgare subsp. spontaneum | C to U | C1859 | nih.gov |
| Hordeum vulgare subsp. spontaneum | C to U | C1895 | nih.gov |
| Hordeum vulgare subsp. spontaneum | C to U | C1900 | nih.gov |
| Hordeum vulgare subsp. spontaneum | C to U | C1901 | nih.gov |
| Hordeum vulgare subsp. spontaneum | C to U | C1916 | nih.gov |
| Hordeum vulgare subsp. spontaneum | C to U | C1918 | nih.gov |
| Hordeum vulgare subsp. spontaneum | U to C | U1650 | nih.gov |
| Hordeum vulgare subsp. spontaneum | U to C | U1652 | nih.gov |
| Hordeum vulgare subsp. spontaneum | U to G | U231 | nih.gov |
| Zea mays | C to U | nad5-1550 | nih.govresearchgate.netnih.gov |
| Physcomitrella patens | C to U | nad5-C598 | nih.gov |
| Physcomitrella patens | C to U | nad5-C730 | researchgate.net |
Regulatory Factors (e.g., DYW-subgroup PPR proteins) Governing nad5 RNA Editing
The process of C-to-U RNA editing is orchestrated by a complex machinery known as the editosome, in which pentatricopeptide repeat (PPR) proteins play a central role as site-specific recognition factors nih.govnih.gov. Particularly, the DYW-subgroup of PPR proteins, which contains a C-terminal DYW domain with cytidine deaminase activity, is crucial for catalysis frontiersin.org.
Several DYW-subgroup PPR proteins have been identified as essential for the editing of specific sites within the nad5 transcript.
In Zea mays (maize), the nuclear-encoded protein PPR2263 , which belongs to the DYW subclass, is required for RNA editing at the nad5-1550 site nih.govresearchgate.netnih.gov. The ortholog of this protein in Arabidopsis thaliana, MITOCHONDRIAL EDITING FACTOR29, shares this function, indicating a conserved role for this protein across monocots and dicots nih.gov.
In the moss Physcomitrella patens, two different PPR-DYW proteins have been shown to be involved in nad5 transcript editing. PpPPR_79 is responsible for editing at the nad5-C598 site nih.gov. Another protein, PpPPR_91 , is required for editing at the nad5-C730 site researchgate.net.
These findings demonstrate that specific PPR-DYW proteins act as trans-acting factors, recognizing and binding to the RNA sequence upstream of their target cytidine to facilitate its conversion to uridine nih.govresearchgate.net.
Beyond the core PPR proteins, other protein families are also integral components of the editosome. These include the Multiple Organellar RNA editing Factor (MORF) and Organelle RNA Recognition Motif-containing (ORRM) protein families, which are thought to act as connectors and regulators within the editing complex nih.govmdpi.com.
Functional Significance of nad5 RNA Editing for Protein Integrity and Activity
The primary role of this editing is to restore the evolutionarily conserved amino acid sequence of the this compound nih.govfrontiersin.org. The conversion of C to U, particularly at the first and second positions of a codon, frequently results in an amino acid substitution. These changes are not random but rather serve to correct the genomic information at the RNA level, ensuring that the translated protein has the correct structure and function nih.gov. A significant consequence of these amino acid changes is an increase in the hydrophobicity of the this compound, which is crucial for its proper folding and insertion into the inner mitochondrial membrane as a subunit of Complex I pnas.org.
Failure to correctly edit the nad5 transcript can have severe consequences. In maize, the loss of editing at the nad5-1550 site due to a mutation in the PPR2263 gene leads to impaired mitochondrial biogenesis and severe growth defects nih.govnih.gov. This highlights the critical role of nad5 RNA editing in the proper assembly and function of Complex I of the electron transport chain nih.gov. The absence of a functional this compound disrupts the entire complex, leading to deficient respiration and energy production, which manifests as stunted growth and developmental abnormalities in the plant nih.govnih.govnih.gov.
Stability and Maturation Pathways of Nad5 mature mRNA
The journey of the nad5 transcript from a primary precursor to a mature, translation-ready mRNA involves not only RNA editing but also intricate splicing events and processes that determine its stability. The accumulation of mature nad5 mRNA is a critical determinant of the amount of this compound that can be synthesized.
Factors Influencing the Accumulation and Half-Life of Nad5 Transcripts
The stability and accumulation of mature nad5 mRNA are influenced by a variety of factors, including the efficiency of intron splicing and the action of specific RNA-binding proteins.
In rice, the nad5 gene consists of five exons that are separated by four introns, some of which require trans-splicing researchgate.net. The correct and efficient splicing of these introns is a prerequisite for the formation of a mature and stable transcript. Several PPR proteins have been identified that are crucial for the splicing of nad5 introns. For example, the rice P-subfamily PPR protein OsPPR939 is essential for the splicing of nad5 introns 1, 2, and 3. Mutations in this protein lead to a dramatic reduction in the levels of mature nad5 transcripts, indicating that inefficient splicing can lead to the degradation of the precursor RNA researchgate.net.
Similarly, the mitochondrion-localized PPR protein RAE6 in Arabidopsis is involved in the splicing of nad5. A mutation in RAE6 impairs the splicing of nad5, which in turn leads to decreased activity of mitochondrial Complex I nih.gov. Another protein, ORRM5 , which contains an RNA recognition motif, has also been shown to be essential for the efficient cis-splicing of the first intron of the nad5 transcript in Arabidopsis nih.gov.
These examples demonstrate a clear link between splicing efficiency and the accumulation of mature nad5 mRNA. It is likely that unspliced or improperly spliced precursor transcripts are recognized by the mitochondrial RNA degradation machinery and are rapidly turned over, thus preventing the accumulation of non-functional mRNAs.
In essence, the accumulation and half-life of mature nad5 mRNA are tightly controlled by the coordinated action of splicing factors, which ensure the production of a correct template for translation, and likely by other RNA-binding proteins that protect the mature transcript from degradation.
Nad5 Protein Biogenesis and Assembly into Mitochondrial Complex I
Protein Synthesis and Mitochondrial Import Pathways of Nad5 Protein
This compound is encoded by a mitochondrial gene (nad5) mdpi.comnih.gov. In flowering plants, the nad5 gene can be fragmented, with its coding regions located in different parts of the mitochondrial genome, requiring complex splicing events for the formation of a mature mRNA transcript nih.govbiorxiv.org. For instance, in rice, the nad5 gene consists of five coding segments, and its maturation involves both cis-splicing and trans-splicing events nih.gov.
As a mitochondrially encoded protein, Nad5 is synthesized within the mitochondria using the organelle's own protein synthesis machinery. Unlike nuclear-encoded mitochondrial proteins that are synthesized in the cytosol and imported post-translationally via complex import machineries like the TOM and TIM complexes, mitochondrially encoded proteins are translated on mitochondrial ribosomes and inserted directly into the inner mitochondrial membrane or released into the matrix mdpi.commicrobialcell.comresearchgate.net.
While nuclear-encoded proteins destined for the mitochondria often possess N-terminal targeting sequences recognized by the import machinery, mitochondrially encoded proteins like Nad5, which are integral membrane proteins, utilize different mechanisms for insertion into the inner membrane during or shortly after translation mdpi.comresearchgate.net.
Hierarchical Assembly of this compound into the Complex I Holoenzyme
The assembly of mitochondrial Complex I is a complex, multi-step process that involves the coordinated integration of both mitochondrially and nuclear-encoded subunits nih.govnih.gov. This hierarchical assembly often proceeds through the formation of intermediate modules that are subsequently joined together to form the mature complex nih.govresearchgate.netbiorxiv.org. Nad5, as a key subunit of the membrane arm, plays a significant role in this assembly pathway frontiersin.org.
Identification of Assembly Intermediates Involving this compound
Studies on Complex I assembly in various organisms, including plants and mammals, have identified assembly intermediates that contain specific subsets of subunits. In plants, Nad5 is reported to assemble into the PD module of the membrane arm frontiersin.orgresearchgate.net. This PD module then associates with other modules, such as the PP module and the matrix arm (composed of N and Q modules), to form the complete Complex I holoenzyme frontiersin.orgresearchgate.netresearchgate.net.
Research using techniques like Blue-Native PAGE (BN-PAGE) has helped visualize these intermediates. For example, in Arabidopsis, a modular assembly pathway has been described where Nad5 assembles into the PD module frontiersin.org. Impaired expression of Nad5 can lead to the accumulation of specific intermediate complexes, highlighting its importance in the assembly process biorxiv.orgfrontiersin.org. One study in Arabidopsis detected a Nad5-containing complex at approximately 400 kDa in wild-type plants, which was absent in mutants affecting Complex I assembly biorxiv.orgresearchgate.net. Another intermediate observed in plants is Complex I*, which lacks the distal proton pumping components of the membrane arm, including Nad4 and Nad5 biorxiv.orgelifesciences.org.
Table 1: Proposed Complex I Assembly Modules and Nad5 Localization
| Module Name | Location within Complex I | Key Subunits (Examples) | Nad5 Presence |
| N module | Matrix arm (NADH oxidation) | NDUFS1, NDUFV1, NDUFV2 | No |
| Q module | Matrix arm (Ubiquinone reduction) | NDUFS2, NDUFS3, NDUFS7, NDUFS8 | No |
| PP module | Membrane arm (Proximal proton translocation) | Nad2/ND2 | No (Nad2 is in PP, Nad5 in PD) frontiersin.orgresearchgate.net |
| PD module | Membrane arm (Distal proton translocation) | Nad4/ND4, Nad5/ND5 | Yes frontiersin.orgresearchgate.netbiorxiv.org |
| Complex I* (Plant intermediate) | Contains N, Q, PP modules | Absent biorxiv.orgelifesciences.org |
Stoichiometry and Subunit Interactions of this compound within the Complex I Membrane Arm
Mitochondrial Complex I has a defined stoichiometry of its subunits. In mammals, Complex I is composed of approximately 44 subunits, including seven mitochondrially encoded ND subunits (ND1-ND6 and ND4L) and around 38 nuclear-encoded subunits nih.govnih.gov. Nad5 (also known as ND5 or NuoL in bacteria) is one of the seven core mitochondrially encoded subunits and is present in a 1:1 stoichiometry within the mature Complex I holoenzyme nih.gov.
Nad5 is a major component of the membrane arm and is predicted to have multiple transmembrane helices (around 16 in bamboo) mdpi.com. It is considered one of the antiporter-like subunits and is thought to be directly involved in proton translocation across the inner mitochondrial membrane, a key function of Complex I mdpi.comfrontiersin.orgnih.gov.
Within the membrane arm, Nad5 is located at the distal end, adjacent to Nad4 frontiersin.org. It interacts with other subunits to form the functional PD module and to integrate this module into the larger Complex I structure frontiersin.orgresearchgate.netbiorxiv.org. The absence of Nad5 can affect the binding of other subunits to the complex, suggesting crucial interactions are necessary for stable assembly nih.gov. While specific detailed interaction maps for Nad5 with every neighboring subunit are complex and still being elucidated, its location and the assembly intermediates observed indicate close associations with other membrane-embedded subunits in the PD module and potentially with components of the PP module and the interface with the matrix arm during the final assembly stages frontiersin.orgresearchgate.netfrontiersin.org. The C-terminal helix of bacterial Nad5 (NuoL) has been shown to be critical for energy transduction and proton translocation, highlighting the functional importance of its structure and interactions within the membrane environment mdpi.comdntb.gov.ua.
Table 2: Core Mitochondrially Encoded Subunits of Complex I
| Subunit Name (Mitochondrial) | Homolog (Bacteria) | Location in Complex I | Proposed Function |
| Nad1 (B1577329)/ND1 | NuoH/Nqo8 | Membrane arm (PP) | Proton translocation mdpi.com |
| Nad2/ND2 | NuoN/Nqo14 | Membrane arm (PP) | Proton translocation mdpi.com |
| Nad3/ND3 | NuoA/Nqo7 | Membrane arm | |
| Nad4/ND4 | NuoM/Nqo13 | Membrane arm (PD) | Proton translocation mdpi.com |
| Nad4L/ND4L | NuoK/Nqo11 | Membrane arm | |
| Nad5/ND5 | NuoL/Nqo12 | Membrane arm (PD) | Proton translocation mdpi.com |
| Nad6/ND6 | NuoJ/Nqo10 | Membrane arm | |
| Nad7/ND7 | NuoI/Nqo9 | Peripheral arm (Q module) | |
| Nad9/ND9 | NuoE/Nqo6 | Peripheral arm (N module) |
Molecular Function and Enzymatic Mechanisms of Nad5 Protein in Complex I
Contribution of Nad5 Protein to Electron Transfer within NADH Dehydrogenase Activity
Studies on various organisms have consistently demonstrated that the absence or mutation of the this compound leads to a severe loss of NADH:ubiquinone oxidoreductase activity. This underscores its fundamental role in the electron transport chain. The integrity of Nad5 is not only required for the catalytic event itself but also for the correct assembly and stability of the entire Complex I, without which electron flow cannot proceed efficiently.
Proposed Role of this compound in Proton Translocation Across the Inner Mitochondrial Membrane
A primary function of Complex I is to couple the energy released from electron transfer to the pumping of protons from the mitochondrial matrix to the intermembrane space, thereby generating a proton motive force that drives ATP synthesis. nih.govresearchgate.net The this compound, along with other subunits of the membrane arm like Nad1 (B1577329), Nad2, and Nad4, is thought to be directly involved in this proton translocation process. nih.govresearchgate.net
Structural and functional studies have provided insights into the mechanism by which Nad5 contributes to proton pumping. The bacterial homolog of Nad5, NuoL, possesses a long, membrane-spanning helix that is proposed to act as a piston, transmitting conformational changes initiated by the redox reactions in the peripheral arm to the proton-translocating channels within the membrane arm. nih.govnih.gov Deletion of a helix in the bacterial NuoL has been shown to decrease the H+/e- stoichiometry, providing direct evidence for its involvement in proton translocation. nih.gov It is hypothesized that the energy released during electron transfer induces conformational changes in the C-terminal helix of Nad5, which are crucial for the mechanical process of proton pumping. nih.gov
Table 1: Key Features of this compound in Proton Translocation
| Feature | Description | Supporting Evidence |
| Location | Integral to the membrane arm of Complex I | Structural models of Complex I |
| Homolog | Bacterial NuoL subunit | Genetic and functional studies in bacteria |
| Proposed Mechanism | Piston-like action of a long helix | Deletion studies in NuoL affecting H+/e- ratio nih.gov |
| Energy Transduction | C-terminal helix involved in transmitting conformational changes | Functional analyses of NuoL C-terminus nih.gov |
Conformational Dynamics and Allosteric Regulation of this compound within Complex I
The function of Complex I is intrinsically linked to dynamic conformational changes. The entire complex can transition between an "active" and a "de-active" state, a process that is thought to be a form of allosteric regulation. nih.govnih.gov These conformational states are characterized by significant structural rearrangements, including a twisting motion of the peripheral arm relative to the membrane arm. nih.gov As a core component of the membrane arm, the this compound is integral to these global conformational shifts.
This compound Interactions with Other Core and Accessory Subunits of Complex I
The assembly and stability of the massive, multi-subunit Complex I are dependent on a complex network of protein-protein interactions. The this compound, being a central component of the membrane arm, has numerous interactions with other core and accessory subunits that are vital for the structural integrity of the complex.
Experimental evidence from studies where the Nad5 subunit is absent has revealed its critical role in the assembly process. The lack of Nad5 leads to an unstable membrane arm and prevents the proper association of several other subunits. For instance, the absence of Nad5 has been shown to impair the integration of the 20 kDa and 24 kDa subunits into the complex. This indicates a direct or indirect interaction between Nad5 and these subunits, which is essential for their stable incorporation.
Table 2: Impact of Nad5 Absence on Complex I Assembly
| Affected Subunit(s) | Consequence of Nad5 Absence | Implied Interaction |
| 20 kDa subunit | Impaired association with the complex | Essential for stable integration |
| 24 kDa subunit | Impaired association with the complex | Crucial for proper assembly |
| Membrane Arm | Instability and improper assembly | Nad5 is a cornerstone of the membrane arm structure |
Modulation of Mitochondrial Reactive Oxygen Species Generation by this compound Integrity
Mutations or dysfunction in Complex I subunits, including Nad5, can lead to an increase in ROS production. nih.gov This is often attributed to the disruption of the normal flow of electrons, which can lead to the accumulation of reduced electron carriers that are more likely to react with molecular oxygen to form superoxide (B77818). A heteroplasmic mutation in the ND5 gene has been shown to result in enhanced tumorigenesis, a process linked to alterations in redox status and increased ROS production. nih.gov
The integrity of the this compound is therefore crucial for maintaining efficient electron transfer and minimizing electron leakage that leads to ROS formation. A compromised Nad5 subunit can disrupt the delicate balance of redox reactions within Complex I, leading to oxidative stress, which has been implicated in a variety of pathological conditions. The relationship between Nad5 integrity and ROS production highlights the protein's importance not only in energy metabolism but also in cellular redox homeostasis. nih.govresearchgate.net
Cellular and Physiological Implications of Nad5 Protein Dysregulation in Model Systems
Impact on Mitochondrial Respiration Rates and ATP Production Capacity
The reduction in electron flow through the ETC directly curtails the pumping of protons across the inner mitochondrial membrane, a process essential for generating the mitochondrial membrane potential. nih.gov Consequently, the capacity of the cell to produce ATP via oxidative phosphorylation is severely hampered. nih.govsciencedaily.com Studies on the bacterial homolog of Nad5, NuoL, have shown that deleting its C-terminal segments results in a complete loss of NADH:ubiquinone oxidoreductase activity, underscoring the critical nature of this subunit for Complex I function. nih.gov Conditions that lead to broad mitochondrial dysfunction, such as Mitochondrial DNA Depletion Syndromes (MTDPS), are characterized by a drastic reduction in ATP production, a phenotype consistent with the effects of specific subunit deficiencies like that of Nad5. sciencedaily.com
Consequences for Cellular Metabolic Homeostasis and Bioenergetic States
The repercussions of Nad5 dysregulation extend beyond ATP synthesis, deeply affecting the cell's metabolic equilibrium. The NAD+/NADH ratio is a critical indicator of the cellular redox state and a key regulator of major metabolic pathways, including glycolysis, the citric acid (TCA) cycle, and fatty acid oxidation. nih.govnih.gov By impairing the primary site of mitochondrial NADH oxidation, Nad5 deficiency causes an accumulation of NADH and a corresponding depletion of the cellular NAD+ pool, leading to an elevated NADH/NAD+ ratio, a condition known as reductive stress. researchgate.net
This imbalance in the NAD+/NADH ratio can significantly impede metabolic flux through pathways that require NAD+ as an essential cofactor. nih.gov For instance, a drop in available NAD+ can inhibit key enzymatic steps in both glycolysis and the TCA cycle, disrupting the central carbon metabolism that fuels the cell. nih.gov Furthermore, NAD+ is a required substrate for non-redox enzymes that are critical for cellular signaling and maintenance, such as sirtuins and poly (ADP-ribose) polymerases (PARPs). nih.govnih.gov A depletion of the NAD+ pool due to Nad5 dysfunction can therefore impair sirtuin-mediated regulation of metabolic homeostasis and compromise PARP-dependent DNA repair processes, rendering the cell vulnerable to metabolic collapse and genotoxic stress. nih.govnih.govelifesciences.org
Phenotypic Characterization of nad5-Deficient Model Organisms (e.g., plants, yeast)
Studies in model organisms have been crucial for elucidating the systemic effects of Nad5 protein dysfunction, revealing a range of phenotypes from mild growth defects to severe developmental failures.
In plant models, proper Nad5 expression is vital for normal growth and reproduction.
Rice (Oryza sativa) : Mutations in nuclear-encoded proteins like OsPPR939, which are essential for the correct splicing of nad5 introns, lead to a dramatic reduction in mature nad5 transcripts. nih.gov This deficiency results in observable developmental defects, including significant growth retardation, reduced plant height, smaller panicles, and partial pollen sterility. nih.gov The severity of these phenotypes directly correlates with the degree of splicing disruption, highlighting a dose-dependent requirement for functional Nad5. nih.gov
Maize (Zea mays) : Similar to rice, factors required for the splicing of nad5 (and nad2) transcripts are critical for development. Mutants such as ppr278 exhibit defects in intron splicing, which is associated with abnormal kernel development. researchgate.net These findings, along with studies on other Complex I subunit mutants like nad1 (B1577329) in Arabidopsis that show severe seed development and germination defects, confirm the essential role of mitochondrial respiration in plant development. nih.gov
Yeast (Saccharomyces cerevisiae) : While direct nad5 mutants are less commonly studied due to the gene's mitochondrial location, related mutations provide clear insights. For example, disruption of the POS5 gene, which encodes a mitochondrial NADH kinase responsible for maintaining the mitochondrial NADPH pool, results in impaired mitochondrial function. nih.gov These yeast mutants exhibit slow-growth phenotypes, particularly on non-fermentable carbon sources that necessitate mitochondrial respiration, and show a high frequency of forming "petite" colonies, which are respiration-deficient. nih.gov
Table 1: Phenotypic Consequences of Nad5 Dysregulation in Model Organisms
| Model Organism | Genetic Defect | Associated Phenotype | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | Impaired splicing of nad5 transcript (e.g., osppr939 mutant) | Growth retardation, reduced plant height, shorter panicles, partial pollen sterility. | nih.gov |
| Maize (Zea mays) | Defective splicing of nad5 transcript (e.g., ppr278 mutant) | Abnormal kernel development. | researchgate.net |
| Yeast (Saccharomyces cerevisiae) | Disruption of mitochondrial NADH/NADPH balance (e.g., pos5 mutant) | Slow growth on non-fermentable carbon sources, increased formation of respiration-deficient "petite" colonies. | nih.gov |
The function of Nad5 and Complex I is intricately linked to cellular stress responses, particularly in the context of environmental challenges like cold stress. In rice, a fascinating interplay between mitochondrial function and cold tolerance has been described. Mutations in the SOP10 protein, which reduce the splicing efficiency of nad4 and nad5 transcripts, lead to decreased Complex I activity. nih.gov This reduction in Complex I function results in lower mitochondrial production of reactive oxygen species (ROS), specifically superoxide (B77818). nih.gov
This modulation of mitochondrial ROS production was shown to enhance the cold tolerance of rice plants. nih.gov The study demonstrated that a reduction in Complex I-derived superoxide could suppress a cold-induced albino phenotype, indicating that fine-tuning Nad5-containing Complex I activity is a component of the plant's strategy to adapt to low temperatures. nih.gov This suggests that under certain stress conditions, a downregulation of mitochondrial respiration may be beneficial for cell survival by preventing excessive ROS-induced damage. nih.gov
The regulation of Nad5 function provides a clear example of the critical communication, or cross-talk, that occurs between mitochondria and other organelles, most notably chloroplasts in plant cells. The same study that linked Nad5 to cold tolerance in rice also highlighted this inter-organellar signaling. nih.gov The primary defect in the cold-sensitive ospus1 mutant lies within the chloroplasts, leading to ROS accumulation and an albino phenotype at low temperatures. nih.gov
Remarkably, this chloroplast-derived phenotype is suppressed by a secondary mutation in the mitochondria that impairs the function of Complex I via reduced nad5 and nad4 splicing. nih.gov This demonstrates a retrograde signaling pathway where the metabolic state of the mitochondria—specifically the rate of ROS production by Complex I—directly influences the health and stress response of chloroplasts. nih.gov This cross-talk is essential for maintaining cellular homeostasis, allowing the cell to coordinate the functions of its key energy-producing organelles in response to environmental stress. nih.govuni-marburg.de
Evolutionary Biology of Nad5 Protein
Phylogenetic Relationships and Evolutionary History of nad5 Gene and Nad5 Protein
Phylogenetic studies utilizing mitochondrial protein sequences, including Nad5, have been instrumental in reconstructing the evolutionary history of various eukaryotic groups. For instance, a fungal phylogeny based on mitochondrial this compound sequences provided well-supported tree topologies largely congruent with those inferred from nuclear sequences and ultrastructural data. This analysis supported an early divergence of Chytridiomycetes, the appearance of Zygomycetes before the divergence of Ascomycetes and Basidiomycetes, and the clear separation of Oomycetes from fungi. cdnsciencepub.com Such studies reinforce the value of mitochondrial protein sequences like Nad5 in tracing the phylogenetic history of mitochondria and their host organisms. cdnsciencepub.comvliz.be
The nad5 gene is part of the core set of protein-coding genes typically found in the mitochondrial genomes of various eukaryotes, including angiosperms, where it is one of the 24 core protein-coding genes. nih.gov The presence and arrangement of nad genes, including nad5, have been examined across diverse species to understand evolutionary trajectories. For example, in angiosperm mitochondria, the nad5 gene can be interrupted by group II introns that require trans-splicing for maturation, a feature also observed for other nad genes like nad1 (B1577329) and nad2. pnas.org Homologues of these trans-splicing introns in angiosperm mitochondrial nad2 and nad5 genes have been identified as uninterrupted group II introns in ferns, suggesting that cis-splicing introns are the ancestors of trans-splicing introns in angiosperm mitochondria. pnas.org Intron disruption appears to be linked to size increases in intron domains followed by DNA recombination. pnas.org
Studies on the mitochondrial genomes of species like Camellia oleifera and other Theaceae species have revealed conserved gene clusters, including the nad5 gene, and the consistent tandem arrangement of nad5 with another nad gene during the evolution of the nad gene family. frontiersin.org This suggests a functional or evolutionary constraint maintaining this arrangement. Phylogenetic analysis of nad genes has shown that the genetic distance of nad5 can differ from other nad subfamilies, sometimes clustering separately. frontiersin.org
Conservation and Divergence of this compound Amino Acid Sequences and Functional Domains across Eukaryotes
The amino acid sequences of mitochondrial proteins, including Nad5, exhibit varying degrees of conservation and divergence across eukaryotic lineages. While some regions and functionally important residues are conserved due to their critical roles in Complex I function, others show divergence reflecting evolutionary distances and adaptations. nih.govoup.com
Multiple protein alignments of Nad proteins from diverse eukaryotes highlight regions of sequence conservation. nih.gov For instance, specific residues involved in proton pumping across the inner mitochondrial membrane and in coupling ubiquinone reduction to proton pumping are often conserved in Nad subunits like Nad2, Nad3, Nad4L, and Nad6. nih.gov Similarly, residues involved in interactions with electron-transporting Fe-S clusters, such as in Nad9, also show conservation. nih.gov While Nad5 is not explicitly detailed in these specific examples of conserved residues in the search results, its role as a core subunit of Complex I suggests it would also possess conserved functional domains critical for electron transport and proton translocation.
Despite conserved elements, significant divergence can be observed, particularly in certain eukaryotic groups. For example, in diplonemids, the respiratory chain Complex I subunits, including those homologous to Nad proteins, show unparalleled divergence. nih.gov This divergence can manifest as significant sequence differences and even fragmentation of genes into multiple pieces, as seen in the eccentric mitochondrial genome structure of diplonemids. nih.gov
The degree of sequence conservation in mitochondrial protein alignments, including Nad5, can vary significantly, impacting phylogenetic analysis. oup.com Methods like Gblocks are used to select conserved blocks from multiple alignments for phylogenetic reconstruction, as removing divergent segments can improve the accuracy of phylogenetic trees. oup.com
RNA editing can also contribute to sequence variation in mitochondrial transcripts, including nad5. In plants, RNA editing at specific sites in nad5 transcripts can result in amino acid changes, such as a Thr-to-Ile change in the conserved C-terminal domain of NAD5, which is required for mitochondrial biogenesis and plant growth. nih.gov This highlights how post-transcriptional modifications can influence the final protein sequence and function, and the evolutionary pressures maintaining such editing. nih.gov
Analysis of Gene Duplication, Loss, and Rearrangement Events Involving nad5
Mitochondrial genomes, including the nad5 gene, are subject to various evolutionary events such as gene duplication, loss, and rearrangement. These events contribute to the diversity observed in mitochondrial genome structure and content across eukaryotes. plos.orgoup.commdpi.comoup.com
Gene rearrangements involving nad5 have been documented in different lineages. In Antarctic notothenioid fish, extensive gene order rearrangements, including transposition and duplication, have occurred in the mitochondrial genome region delimited by nad5 and trnF. oup.com Different gene orders involving nad5 have been observed in this group, suggesting a high flexibility of the notothenioid mitochondrial genome. oup.com
In insects, novel gene rearrangements have been identified in the mitochondrial genomes of poneroid ants, including rearrangements in gene blocks containing nad5. mdpi.comantwiki.org These rearrangements can often be explained by mechanisms such as the tandem duplication/random loss (TDRL) model and the slipped-strand mispairing model. mdpi.comantwiki.org The TDRL model involves an initial tandem duplication of a gene or region, followed by the random loss of one of the duplicated copies, leading to a new gene order. mdpi.comantwiki.org
Analysis of mitochondrial gene transfer to the nuclear genome in fungal species has revealed that nuclear copies of nad5 are among the most frequent compared to other mitochondrial genes. frontiersin.org This suggests that the nad5 gene has been repeatedly transferred to the nucleus during fungal evolution. However, despite these transfers, the nad5 gene is generally retained in the mitochondrial genome across a wide range of eukaryotes due to functional constraints, such as the hydrophobicity of the protein subunit it encodes, which makes import into the mitochondria challenging if translated in the cytosol. nih.gov
Gene loss can also occur, although the nad5 gene is generally conserved. Notably, some parasitic plants, like V. scurruloideum, have been reported to lack all nad genes, including nad5, indicating instances of complete gene loss in specific lineages. nih.gov
The presence of introns within the nad5 gene and their evolutionary dynamics, including fragmentation and the transition from cis- to trans-splicing, also represent significant evolutionary events impacting the nad5 locus. pnas.orgoup.com
Co-evolutionary Dynamics Between Mitochondrial-Encoded this compound and Nuclear-Encoded Mitochondrial Factors
Mitochondrial function relies on the coordinated action of proteins encoded by both the mitochondrial genome and the nuclear genome. This necessitates tight co-evolution between mitochondrial-encoded proteins like Nad5 and nuclear-encoded mitochondrial factors. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net
The higher mutation rate of mitochondrial DNA compared to nuclear DNA enforces strong selective pressure for co-evolution to maintain the function of complexes like Complex I, which is composed of subunits from both genomes. nih.govnih.gov This co-evolution occurs at both population and inter-specific levels and can influence traits like disease susceptibility. nih.gov
Co-evolutionary dynamics involve interactions between mitochondrial DNA-encoded proteins (such as Nad5) and nuclear DNA-encoded proteins, as well as interactions within the mitochondrial translation machinery and between nuclear-encoded proteins and mitochondrial DNA binding sites involved in replication and transcription. nih.gov These interactions require co-regulation of the interacting factors encoded by the two genomes. nih.gov
Studies on plant cytoplasmic male sterility (CMS) provide a well-known illustration of the role of co-evolution in the variability of mitochondrial gene expression. researchgate.net CMS is often associated with mitochondrial genes that interact with nuclear restorer genes. While nad5 is not typically cited as a primary CMS determinant, the principle of cytonuclear co-evolution in maintaining functional compatibility is highly relevant to all mitochondrial-encoded subunits, including Nad5, that interact with nuclear-encoded partners within Complex I.
The assembly of protein complexes formed by genes of different origin, carrying new mutations, can lead to incompatibilities, such as reduced activity of respiratory complexes, a phenomenon relevant to understanding the selective pressures driving cytonuclear co-evolution. biorxiv.org Cybrid studies, involving the combination of nuclear and mitochondrial genomes from different species, have shown how the co-evolutionary history influences the compatibility and function of mitochondrial genes in a foreign nuclear background. biorxiv.org
Nuclear-encoded factors, such as Pentatricopeptide repeat (PPR) proteins, play crucial roles in the expression and processing of mitochondrial transcripts, including nad5 mRNA editing and splicing. nih.govresearchgate.net The co-evolution of these nuclear factors with their mitochondrial RNA targets, such as the nad5 transcript, is essential for proper gene expression and the production of functional this compound. nih.gov For example, a specific nuclear-encoded PPR protein is required for RNA editing at a particular site in the mitochondrial nad5 transcript in maize and Arabidopsis thaliana, and this protein-RNA interaction has been conserved by functional constraints. nih.gov
Advanced Research Methodologies for Nad5 Protein Study
Genetic Manipulation and Mutagenesis Strategies in Model Systems
Gene Knockout: This involves the complete removal or inactivation of the gene encoding Nad5. Loss-of-function mutations in the nad5 gene have been shown to eliminate the assembly of Complex I in organisms like maize, leading to severe phenotypes such as seed abortion. frontiersin.orgfrontiersin.orgnih.gov
RNA Interference (RNAi): RNAi is a technique that reduces the expression of a target gene by degrading its mRNA. While RNAi typically results in a "knockdown" (reduced expression) rather than a complete "knockout," it can still be a valuable tool for studying the impact of decreased Nad5 levels on Complex I assembly and activity. youtube.comsynthego.com
CRISPR/Cas9: This powerful genome editing technology allows for precise modifications to the DNA sequence of the nad5 gene, including creating knockouts or introducing specific mutations. youtube.comsynthego.comorigene.comnih.govnih.gov CRISPR/Cas9 offers greater specificity compared to traditional methods and has become a preferred tool for generating genetic models to study gene function. nih.govnih.gov Studies using CRISPR/Cas9 in model systems can help elucidate the specific amino acids or regions of Nad5 that are critical for its function or interaction with other Complex I subunits.
Biochemical and Biophysical Characterization Techniques for Nad5 Protein and Complex I
Biochemical and biophysical methods are essential for analyzing the this compound itself and assessing the assembly and function of the entire Complex I.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Complex Assembly Analysis
BN-PAGE is a widely used technique to separate intact protein complexes based on their native molecular weight. researchgate.netfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org By analyzing mitochondrial protein extracts using BN-PAGE, researchers can assess the assembly status of Complex I and determine if Nad5 deficiency affects the formation of the holoenzyme or leads to the accumulation of intermediate assembly modules. frontiersin.orgfrontiersin.orgnih.gov Studies have shown that in mutants lacking functional Nad5, the assembled Complex I is significantly reduced or absent, with a potential accumulation of subcomplexes. frontiersin.orgnih.gov
In-Gel NADH Dehydrogenase Activity Assays for Complex I Function
In-gel activity assays are used in conjunction with BN-PAGE to assess the enzymatic activity of Complex I directly within the gel matrix. researchgate.netfrontiersin.orgnih.govnih.govfrontiersin.org This method involves incubating the native gel with NADH and a tetrazolium salt, which is reduced by the active Complex I, producing a colored precipitate. researchgate.net A reduction or absence of the colored band corresponding to Complex I activity on the gel indicates impaired function. frontiersin.orgnih.govnih.gov Research has demonstrated that mutations affecting Nad5 splicing or expression lead to a significant loss of Complex I activity as detected by in-gel assays. frontiersin.orgnih.govnih.gov
Recombinant Protein Expression and Purification Strategies for Functional Studies
Expressing and purifying recombinant this compound allows for detailed in vitro functional studies. This typically involves cloning the nad5 gene into an expression vector, transforming it into a host organism (such as E. coli or yeast), inducing protein expression, and then purifying the recombinant protein using techniques like affinity chromatography (e.g., Nickel-NTA purification for His-tagged proteins). biorxiv.orgfrontiersin.orgnih.govoup.com Purified recombinant Nad5 can be used for various studies, including analyzing its interaction with other proteins, characterizing its biochemical properties, or reconstituting parts of Complex I in vitro to understand its role in assembly and catalysis. frontiersin.orgnih.govoup.commdpi.com
Structural Biology Approaches: Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Complex I Subunits
Structural biology techniques provide high-resolution insights into the architecture of Complex I and the position and interactions of its subunits, including Nad5.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the determination of the three-dimensional structure of large protein complexes, such as Complex I, in a near-native state without the need for crystallization. researchgate.netelifesciences.orgdntb.gov.uajeolusa.comnih.gov Recent advancements in cryo-EM have enabled the visualization of Complex I at increasingly higher resolutions, revealing the arrangement of its numerous subunits and providing clues about the mechanism of proton translocation. researchgate.netelifesciences.orgjeolusa.comnih.gov Cryo-EM studies can help pinpoint the location of Nad5 within the membrane arm and understand its interactions with neighboring subunits.
X-ray Crystallography: While challenging for large membrane protein complexes like Complex I, X-ray crystallography can provide atomic-resolution structures of individual subunits or smaller modules. researchgate.netjeolusa.com If Nad5 or a stable fragment containing Nad5 can be crystallized, X-ray crystallography could offer highly detailed structural information, revealing the precise arrangement of amino acids and potential binding sites. jeolusa.com Often, a combined approach using both Cryo-EM and X-ray crystallography is employed, where high-resolution structures of individual components from crystallography are fitted into the lower-resolution map obtained from Cryo-EM to generate a more complete structural model. jeolusa.com
Omics-Based Research Platforms: Proteomics, Transcriptomics, and Metabolomics
Omics technologies provide a global view of the molecular changes occurring in a biological system, offering valuable insights into the impact of altered Nad5 function. nih.govstandardbio.comoatext.comfrontiersin.orgisaaa.org
Proteomics: This involves the large-scale study of proteins expressed in a cell or tissue. nih.govstandardbio.comoatext.comisaaa.org Proteomic analysis of samples from organisms with Nad5 deficiencies can identify changes in the abundance of other Complex I subunits, assembly factors, or proteins involved in alternative respiratory pathways. frontiersin.orgnih.gov Mass spectrometry-based proteomics can also be used to identify the protein composition of subcomplexes that accumulate when Complex I assembly is disrupted due to lack of Nad5. frontiersin.org
Transcriptomics: This focuses on the global analysis of RNA transcripts. nih.govstandardbio.comoatext.comisaaa.org Transcriptomic studies can reveal how the expression of the nad5 gene and other genes involved in mitochondrial function are affected by genetic manipulations or specific conditions. nih.govnih.gov Analysis of RNA splicing patterns, particularly for the complex nad5 transcript which requires multiple splicing events, is also a key aspect of transcriptomics in the context of Nad5 research. frontiersin.orgnih.govnih.govoup.com
Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) in a biological sample. nih.govoatext.comfrontiersin.orgisaaa.org Since Complex I is a central component of energy metabolism, changes in Nad5 function can lead to significant alterations in metabolite profiles. oatext.comisaaa.org Metabolomics can help identify metabolic pathways that are affected by impaired Complex I activity, providing a broader understanding of the physiological consequences of Nad5 deficiency. oatext.comisaaa.org
These omics approaches, often used in combination, provide a systems-level understanding of how Nad5 impacts cellular function beyond its direct role in Complex I catalysis and assembly. nih.govstandardbio.comoatext.comfrontiersin.orgisaaa.org
Compound Names and PubChem CIDs
RNA Immunoprecipitation (RIP) and RNA-Seq for Transcript-Protein Interactions
Nad5 is encoded by a mitochondrial gene (nad5) and is a subunit of Complex I, which is involved in electron transfer and ATP synthesis. uniprot.orguniprot.orgnih.gov The formation of the mature nad5 transcript can involve complex processes, including cis- and trans-splicing events. nih.gov RNA-binding proteins (RBPs) play crucial roles in RNA metabolism, including splicing, and can interact with mitochondrial transcripts like nad5. nih.govcd-genomics.com
RNA Immunoprecipitation (RIP) is an antibody-based technique used to map in vivo RNA-protein interactions. cd-genomics.comabcam.com This method involves immunoprecipitating the RBP of interest along with its associated RNA to identify bound transcripts. abcam.com The isolated RNA can then be analyzed using techniques such as real-time PCR, microarrays, or sequencing. abcam.com
RIP-Seq combines RIP with next-generation sequencing to comprehensively study the interaction between intracellular RNA and its binding proteins. cd-genomics.com This technique allows for the identification of RNA regions or types specifically bound by a protein across the entire transcriptome. cd-genomics.com RIP-Seq is a powerful tool for understanding the dynamic process of post-transcriptional regulatory networks. cd-genomics.com For instance, RIP assays have been used to demonstrate the interaction of specific proteins, such as SOP10, with nad4 and nad5 transcripts in rice. researchgate.net These experiments involve using antibodies against a tagged protein (e.g., anti-FLAG) to pull down the protein-RNA complex, followed by RT-PCR to detect the presence of specific transcripts like nad5. researchgate.net Studies have shown that certain PPR proteins, which are RNA-binding proteins, are essential for the splicing of nad5 introns in plants like rice and maize, highlighting the importance of protein-RNA interactions in nad5 transcript maturation. nih.govfrontiersin.orgmdpi.com
Computational Biology and Bioinformatics Analysis
Computational biology and bioinformatics provide essential tools for analyzing this compound sequences and predicting its interactions and structural dynamics.
Sequence Alignment, Motif Identification, and Phylogenetic Tree Construction
Sequence alignment is a fundamental bioinformatics technique used to compare protein or nucleic acid sequences to identify regions of similarity that may indicate functional, structural, or evolutionary relationships. Multiple sequence alignments of this compound from different species can reveal conserved regions and variations. researchgate.net For phylogenetic analysis, sequence alignment is a crucial first step to align homologous features. filogenetica.orgoup.com
Phylogenetic tree construction is used to infer the evolutionary relationships between different species or protein sequences based on their similarities and differences. By analyzing Nad5 sequences across various organisms, phylogenetic trees can illustrate the evolutionary history and divergence rates of this protein. researchgate.net Comparative analysis of mitochondrial genomes has shown varying divergence rates among genes, with nad5 showing relatively high divergence in some species compared to others. researchgate.net Phylogenetic trees constructed using Nad5 sequences, sometimes combined with other mitochondrial genes, can support the monophyly of certain taxonomic groups. researchgate.net Software like IQ-Tree can be used to build phylogenetic trees from aligned protein sequences. frontiersin.org
An example of this compound alignment involves comparing sequences from different bivalve species, as well as aligning sequences from species like Anodonta anatina to Homo sapiens and Bos taurus NAD5 sequences. researchgate.net Such alignments can highlight regions with varying degrees of similarity across different organisms. researchgate.net
Predictive Modeling of RNA-Protein Interactions and Binding Sites
Predictive modeling techniques are employed to forecast interactions between this compound and RNA molecules and to identify potential binding sites. These computational methods are crucial for understanding the regulatory mechanisms involving Nad5 transcript and interacting proteins.
Computational methods for predicting RNA-protein interactions (RPI) can be broadly classified into those that predict RNA-binding sites on the protein surface and those that model the preferred RNA sequences of an RBP. nih.gov With the increasing availability of high-throughput data from techniques like RIP-Seq and CLIP-Seq, machine learning and deep learning models have been increasingly applied to predict RPIs and binding sites. nih.govadvancedsciencenews.comarxiv.org Deep learning models, in particular, have shown improved performance in predicting RBP binding sites on RNA. advancedsciencenews.com
These models can leverage both sequence and structural information of proteins and RNA to predict interactions more comprehensively. nih.govmdpi.com For example, some methods incorporate RNA secondary structure information to improve binding site prediction accuracy. mdpi.com Databases of known RNA-protein interactions serve as crucial training data for these predictive models. advancedsciencenews.com Predictive modeling can help generate hypotheses about interactions that can then be experimentally validated. frontiersin.org
Molecular Dynamics Simulations for this compound Conformational Studies
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational changes of proteins at the atomic level. These simulations provide insights into the flexibility of proteins, the movement of their domains, and how they interact with other molecules.
MD simulations can be used to investigate the conformational landscape of this compound and understand how its structure changes over time or in response to binding partners or environmental conditions. While the search results did not provide specific examples of MD simulations performed solely on this compound in isolation, MD simulations are routinely used to unveil pharmacologically relevant conformational changes, allosteric mechanisms, and binding-pocket dynamics in proteins. windows.net Studies on other proteins, such as horse liver alcohol dehydrogenase interacting with NAD+, demonstrate how MD simulations can be used to study ligand-induced conformational changes, such as domain closure. nih.gov
MD simulations approximate the complex forces governing atomic motions. windows.net They can be used to study systems of varying sizes, from single proteins to large macromolecular complexes. dovepress.com Analyzing trajectories from MD simulations allows researchers to visualize and analyze protein dynamics. windows.net Methods exist to predict new protein conformations from MD simulation conformational landscapes, sometimes combined with machine learning. nih.gov This is particularly relevant for understanding the dynamic nature of proteins like Nad5, which functions within a large, complex machinery (Complex I). Predicted 3D structures of this compound have been analyzed by molecular dynamics simulations, and simulation results have indicated the conformational stabilization of proteins. researchgate.net
Advanced Microscopy and Imaging Techniques for Subcellular Localization and Dynamics
Advanced microscopy and imaging techniques are essential for determining the subcellular localization of this compound and observing its dynamics within the cellular environment. Nad5 is known to be a subunit of mitochondrial Complex I, located in the mitochondrial inner membrane. uniprot.orguniprot.org
Techniques such as fluorescence microscopy, including confocal microscopy and super-resolution microscopy, allow researchers to visualize the location of specific proteins within cells. By tagging this compound with fluorescent markers (e.g., GFP), its distribution within mitochondria and potentially other cellular compartments can be observed. Studies on other mitochondrial proteins or proteins involved in mitochondrial function often utilize fluorescence microscopy to confirm their localization. For example, the subcellular localization of a protein interacting with nad5 transcripts has been examined in rice protoplasts using RFP as a mitochondrial marker. researchgate.net
Advanced microscopy techniques, such as light-sheet fluorescence microscopy (LSFM) and super-resolution microscopy, offer higher resolution and enable the long-term imaging of protein localization and dynamics in living cells. yale.edunih.gov These methods can reveal complex developmental and subcellular localization patterns of proteins. nih.gov High-throughput imaging approaches can also be used to catalogue localization changes across various conditions. alexluresearch.com Microscopy-guided subcellular proteomic discovery techniques are being developed to enable unprecedented spatial proteomics discovery in any microscopically recognizable regions. biorxiv.org These techniques combine microscopy imaging with targeted labeling and subsequent mass spectrometry to identify proteins in specific subcellular locations. biorxiv.org
While specific advanced microscopy studies focusing solely on the dynamics of this compound itself were not prominently found in the search results, these techniques are the standard for experimentally verifying the predicted mitochondrial localization of Nad5 and investigating its movement or association with other structures within the mitochondria or cell under different physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
